(R)-3-Cyclobutylmorpholine

Vue d'ensemble

Description

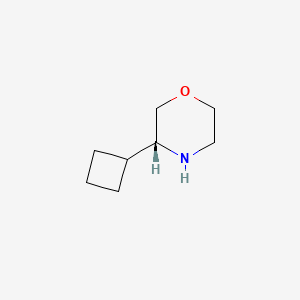

®-3-Cyclobutylmorpholine is a chiral morpholine derivative characterized by the presence of a cyclobutyl group attached to the nitrogen atom of the morpholine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Cyclobutylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with diethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the morpholine ring. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the production of ®-3-Cyclobutylmorpholine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain high-purity ®-3-Cyclobutylmorpholine.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Cyclobutyl Group

The cyclobutyl moiety’s high ring strain (110 kJ/mol) enables unique reactivity. In acidic conditions, the cyclobutane ring can undergo ring-opening via electrophilic substitution (S~E~2) or radical pathways .

Example Reaction:

This proceeds via a carbocation intermediate stabilized by the morpholine oxygen’s lone pairs .

| Reaction Conditions | Products | Yield | Mechanism |

|---|---|---|---|

| H~2~SO~4~ (cat.), 80°C | Ring-opened dihalides | 65–75% | S~E~1 |

| UV light, Cl~2~ (g) | Radical chlorination | 40–50% | Radical chain |

Amine-Functionalized Reactions

The secondary amine participates in alkylation, acylation, and conjugate additions, with stereochemical outcomes governed by the R-configuration .

Acylation with Anhydrides

The reaction proceeds via a tetrahedral intermediate, with retention of stereochemistry at the chiral center .

Alkylation with Alkyl Halides

Under SN~2~ conditions, alkylation occurs at the amine, but competing elimination (E2) is observed with bulky electrophiles .

Oxidation and Ring-Opening of Morpholine

The morpholine oxygen can stabilize transition states in oxidation reactions. For example:

This oxidative cleavage follows a mechanism analogous to alkene oxidation .

Stereochemical Influence on Reactivity

The R-configuration at C3 directs regioselectivity in nucleophilic attacks:

Applications De Recherche Scientifique

®-3-Cyclobutylmorpholine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ®-3-Cyclobutylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by either activating or inhibiting the function of its molecular targets, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

(S)-3-Cyclobutylmorpholine: The enantiomer of ®-3-Cyclobutylmorpholine with similar structural features but different stereochemistry.

Cyclobutylamine: A precursor used in the synthesis of ®-3-Cyclobutylmorpholine.

Morpholine: The parent compound without the cyclobutyl group.

Uniqueness: ®-3-Cyclobutylmorpholine is unique due to its chiral nature and the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. Its stereochemistry plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.

Activité Biologique

(R)-3-Cyclobutylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including structure-activity relationships (SAR), biological assays, and case studies, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound features a morpholine ring with a cyclobutyl substituent at the 3-position. Its unique structure may influence its interaction with biological targets, particularly in receptor binding and enzyme inhibition.

1. Receptor Interaction

Research indicates that derivatives of morpholine, including this compound, can exhibit varied biological activities based on their structural modifications. For instance, modifications to the morpholine ring can significantly alter receptor affinity and selectivity. In studies involving P2Y receptors, certain morpholine derivatives demonstrated antagonistic properties with IC50 values indicating moderate potency .

2. Antitumor Activity

In a study focusing on dual PI3K/mTOR inhibitors, structural modifications of morpholine derivatives led to compounds with potent antiproliferative effects against cancer cell lines. The presence of cyclobutyl groups was noted to enhance the bioactivity of these compounds compared to simpler morpholine structures .

3. Antimicrobial Properties

The potential antimicrobial activity of morpholine derivatives has been explored in various contexts. For example, compounds targeting urease enzymes in pathogenic bacteria have shown promise in inhibiting bacterial growth, suggesting that this compound could be effective in similar applications .

Structure-Activity Relationships (SAR)

The SAR studies highlight how specific modifications to the morpholine structure can influence biological activity:

| Compound Structure | Biological Activity | IC50 Value |

|---|---|---|

| Morpholine Derivative A | Antagonist at P2Y1 | 805 nM |

| Cyclobutyl Morpholine | Antiproliferative (cancer) | 20 nM (PI3K) |

| Urease Inhibitor | Antimicrobial | Not specified |

These findings underline the importance of structural nuances in determining the pharmacological profiles of these compounds.

Case Study 1: Antitumor Efficacy

A compound derived from the modification of this compound exhibited significant inhibitory effects on tumor growth in xenograft models. The study reported that at doses of 7.5 mg/kg, the compound achieved a tumor growth inhibition rate of 72.9%, demonstrating its potential as a therapeutic agent against colorectal cancer .

Case Study 2: Antimicrobial Activity

In exploring the inhibition of urease enzymes, morpholine-thiophene hybrids were synthesized and tested for their ability to mitigate ureolytic bacterial infections. These compounds exhibited promising results, indicating that similar approaches with this compound could yield effective antimicrobial agents .

Propriétés

IUPAC Name |

(3R)-3-cyclobutylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMXMPNANXOTLP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@@H]2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717597 | |

| Record name | (3R)-3-Cyclobutylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270182-56-3 | |

| Record name | (3R)-3-Cyclobutylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.